REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][C:3]=1[I:11].[OH-].[K+].[F:14][C:15]([F:19])([F:18])[CH2:16][OH:17].Cl>CS(C)=O.O>[I:11][C:3]1[C:2]([O:17][CH2:16][C:15]([F:19])([F:18])[F:14])=[N:7][CH:6]=[C:5]([CH:4]=1)[C:8]([OH:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=N1)C(=O)O)I
|
Name
|
|
Quantity
|
49.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.55 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added slowly at room temperature under argon
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0-5° C
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, 150 g, 0% to 20% i-propyl acetate in n-heptane +10% of acetic acid)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NC=C(C(=O)O)C1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 27.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |